molecular formula C7H6ClN3 B1584716 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 35808-68-5

4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1584716
CAS No.: 35808-68-5
M. Wt: 167.59 g/mol
InChI Key: PGQJBJDESGAJSO-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 35808-68-5) is a fused heterocyclic compound with a molecular formula of C₇H₆ClN₃ and a molecular weight of 167.60 g/mol . Its structure features a pyrrolopyrimidine core substituted with a chlorine atom at position 4 and a methyl group at position 6 (Figure 1). This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and antifolate agents . Key synthetic routes involve nucleophilic substitution reactions using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a precursor, with methyl groups introduced via alkylation or via intermediates like 2-amino-6-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one .

Properties

IUPAC Name

4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-4-2-5-6(8)9-3-10-7(5)11-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQJBJDESGAJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70319378
Record name 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35808-68-5
Record name 35808-68-5
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Record name 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70319378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic aromatic substitution with an amine can yield an aminated derivative .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown significant promise in drug discovery, particularly as a scaffold for developing kinase inhibitors. Here are some key applications:

  • Anticancer Agents :
    • PDK1 Inhibitors : Analogues of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of 3-Phosphoinositide-Dependent Kinase 1 (PDK1), which plays a crucial role in cancer cell signaling pathways. These compounds exhibit selectivity against PI3K/AKT-pathway kinases, making them promising candidates for cancer therapy .
  • Inflammatory Skin Disorders :
    • JTE-052 (Delgocitinib) : This Janus Kinase (JAK) inhibitor contains the this compound scaffold and has been approved in Japan for treating atopic dermatitis. It offers an effective alternative to traditional treatments like topical steroids .
  • Antiviral Activity :
    • Research indicates that derivatives of this compound can act as inhibitors against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). A study highlighted the antiviral activity of 4,7-disubstituted derivatives, suggesting they could represent a new class of antiviral agents .

Synthesis Improvements

Recent advancements in synthesizing this compound have led to methods achieving high yields. For instance:

  • A method utilizing hydrochloric acid in water as a solvent has been reported to yield up to 91%. This process involves stirring specific reactants at controlled temperatures to optimize the reaction conditions .

The biological activity of this compound has been documented through various studies:

Study Focus Findings
Antibacterial EfficacyCertain derivatives showed IC50 values indicating promising antibacterial properties against Xanthomonas oryzae .
Cancer Cell ProliferationIn vitro assays revealed significant cytotoxic effects on human tumor cell lines, demonstrating its potential as an anticancer agent .
Antiviral ActivityCompounds demonstrated high efficacy against ZIKV and DENV with low cytotoxicity profiles .

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological and physicochemical properties of pyrrolo[2,3-d]pyrimidines are highly sensitive to substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural Analogues and Substituent Effects
Compound Name Substituents Key Properties/Applications References
4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), CH₃ (C6) Intermediate for kinase inhibitors
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Cl (C2, C4) Higher reactivity due to two leaving groups; precursor for dual substitutions
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), CH₃ (C7) Altered steric effects; used in bromination reactions
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), I (C5) Enhanced electrophilicity for cross-coupling reactions
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine Cl (C4), aryl/benzyl groups Tyrosine kinase inhibitor (IC₅₀ < 1 µM)
7-(tert-Butyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine Cl (C4), CH₃ (C6), tert-butyl (C7) Improved lipophilicity for CNS-targeting drugs

Key Observations :

  • Chlorine Position : The 4-chloro substituent is a common leaving group, enabling nucleophilic substitutions (e.g., aminations in ). Adding a second chlorine at C2 (as in 2,4-dichloro derivatives) increases reactivity but may reduce solubility .
  • Methyl Group Position : The 6-methyl isomer (target compound) exhibits distinct steric and electronic effects compared to the 7-methyl variant (QA-3054, CAS: 7781-10-4), influencing reaction yields and biological target binding .
  • Halogen Swaps : Replacing chlorine with iodine at C5 (CAS: 123148-78-7) enhances electrophilicity for Suzuki-Miyaura couplings .

Key Trends :

  • Nucleophilic Substitution : Yields vary widely (16–94%) depending on amine nucleophilicity and steric hindrance. Electron-deficient anilines (e.g., 4-fluorophenyl) often give lower yields due to reduced reactivity .
  • Halogen Exchange : Bromination of 4-chloro-7-methyl derivatives using NBS in DCM achieves moderate yields (e.g., 63% for QA-3054) .

Key Insights :

  • Antifolate Activity : Polyglutamated metabolites of LY231514 inhibit multiple enzymes (TS, DHFR, GARFT), with potency increasing with glutamate chain length .
  • Kinase Inhibition : Aryl-substituted derivatives (e.g., ) show strong EGFR inhibition, with substituents like 2,5-dimethoxybenzyl enhancing target affinity .

Biological Activity

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Molecular Formula and Structure

  • Molecular Formula : C6H6ClN3
  • SMILES : C1=C(NC2=C1C(=NC=N2)Cl)C
  • InChI : InChI=1S/C6H6ClN3/c7-5-4(8-9-5)3-1-2-10-6(3)11/h1-2H,9H2,(H,8,10)

Physical Properties

The compound is characterized by its stability under standard laboratory conditions, which is crucial for its application in various biochemical assays.

This compound primarily functions as a kinase inhibitor , particularly targeting the Janus kinase (JAK) family. This inhibition disrupts the JAK-STAT signaling pathway, which is critical in regulating immune responses and cell proliferation. The compound's ability to inhibit JAK enzymes leads to significant anticancer properties by preventing the growth and proliferation of cancer cells .

Antiviral Activity

Research indicates that derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold exhibit antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). These compounds have been shown to inhibit viral replication effectively, suggesting a promising avenue for therapeutic development against viral infections .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's structural modifications can enhance its cytotoxicity, as seen in studies where substituents at specific positions on the pyrrolo[2,3-d]pyrimidine core significantly influenced its biological activity .

Enzyme Inhibition

The compound has been shown to inhibit the activity of key enzymes involved in cellular signaling pathways. For instance, it effectively inhibits Hematopoietic Progenitor Kinase 1 (HPK1), modulating immune responses by affecting nitric oxide production . This interaction highlights the compound's potential in treating diseases characterized by immune dysregulation.

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that specific substituents at positions 4 and 7 of the pyrrolo[2,3-d]pyrimidine scaffold are crucial for enhancing biological activity. For example, electron-withdrawing groups at these positions were found to increase cytotoxicity against cancer cells .

Anticancer Applications

In a notable study, this compound was evaluated for its anticancer properties against various cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 1 µM. These findings support further investigation into its potential as a therapeutic agent in oncology .

Antiviral Activity Against ZIKV and DENV

A series of compounds based on the 7H-pyrrolo[2,3-d]pyrimidine structure were tested for antiviral efficacy against ZIKV and DENV. Selected compounds exhibited over 90% protection against DENV at specific concentrations, indicating their potential as novel antiviral agents .

Summary of Research Findings

Study Focus Findings
Anticancer ActivityDose-dependent inhibition of cancer cell growth; effective at low concentrations .
Antiviral ActivityOver 90% protection against DENV; significant inhibition of ZIKV replication .
Enzyme InhibitionInhibition of HPK1 and JAK enzymes; modulation of immune responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

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